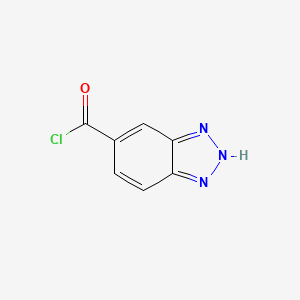

1H-Benzotriazole-5-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Benzotriazole-5-carbonyl chloride is a chemical compound with the molecular formula C7H4ClN3O. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. The compound is characterized by the presence of a carbonyl chloride group attached to the benzotriazole ring, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-5-carbonyl chloride can be synthesized through the reaction of benzotriazole with phosgene or thionyl chloride. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize the formation of by-products and ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzotriazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed to form 1H-Benzotriazole-5-carboxylic acid.

Common Reagents and Conditions:

Amines: React with this compound in the presence of a base such as triethylamine to form amides.

Alcohols and Thiols: React under mild conditions to form esters and thioesters.

Major Products Formed:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

1H-Benzotriazole-5-carbonyl chloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1H-Benzotriazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Vergleich Mit ähnlichen Verbindungen

1H-Benzotriazole-5-carboxylic acid: Similar structure but lacks the carbonyl chloride group.

1H-Benzotriazole-6-carbonyl chloride: Positional isomer with the carbonyl chloride group at a different position on the benzotriazole ring.

Uniqueness: 1H-Benzotriazole-5-carbonyl chloride is unique due to its specific reactivity and the position of the carbonyl chloride group, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds .

Biologische Aktivität

1H-Benzotriazole-5-carbonyl chloride (BTCC) is a compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article explores the biological activity of BTCC, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound is characterized by a benzotriazole ring with a carbonyl chloride functional group. This structure imparts unique reactivity, making it an important intermediate in organic synthesis. Its ability to form stable coordination compounds with metal ions enhances its biochemical interactions, influencing enzymatic activities and cellular functions.

Target Interactions

BTCC interacts with various molecular targets, including enzymes and proteins. The carbonyl chloride group can act as a leaving group in substitution reactions, allowing BTCC to modify biomolecules effectively. This modification can alter protein-ligand interactions and enzyme mechanisms, which are critical for understanding cellular metabolism and signaling pathways.

Biochemical Pathways

The compound participates in several biochemical pathways, influencing metabolic processes through interactions with enzymes. Studies indicate that BTCC can modulate cellular functions by affecting gene expression and cell signaling pathways. Its reactivity allows it to engage in various chemical reactions, including hydrolysis to form 1H-benzotriazole-5-carboxylic acid, which may retain some biological activity.

Cellular Effects

BTCC has been shown to impact different cell types by altering cellular metabolism and function. For example:

- Enzyme Modulation : Low doses of BTCC can enhance enzyme activity, leading to improved cellular functions.

- Gene Expression : The compound can influence the expression of genes associated with metabolic pathways, potentially offering therapeutic benefits in disease models.

Pharmacokinetics

The pharmacokinetic profile of BTCC suggests good stability and reactivity, which may enhance its therapeutic potential. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating its efficacy as a drug candidate.

Scientific Research

BTCC is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role in modifying biomolecules makes it valuable for studying protein interactions and enzyme mechanisms.

Potential Therapeutic Uses

Research is ongoing to explore BTCC’s potential as a therapeutic agent. Its ability to modulate enzyme activity suggests it could be developed into drugs targeting specific metabolic disorders or diseases involving dysregulated enzyme functions .

Case Studies

Several studies have investigated the biological activity of benzotriazole derivatives, including BTCC:

- A study demonstrated that BTCC could effectively inhibit certain enzymatic activities involved in metabolic pathways, leading to altered cell viability under specific conditions.

- Another case highlighted its role in enhancing the efficacy of existing drugs by acting synergistically with them through modulation of metabolic enzymes .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1H-Benzotriazole-5-carboxylic acid | Carboxylic acid derivative | Moderate enzyme inhibition |

| 1H-Benzotriazole-6-carbonyl chloride | Positional isomer | Similar reactivity but different selectivity |

| 1H-Benzotriazole | Parent compound | Broad spectrum antibacterial activity |

This table compares BTCC with related compounds based on their structures and biological activities. The unique positioning of the carbonyl chloride group in BTCC contributes to its distinct reactivity compared to its analogs .

Eigenschaften

IUPAC Name |

2H-benzotriazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVLOOASHNOITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622549 |

Source

|

| Record name | 2H-Benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46053-85-4 |

Source

|

| Record name | 2H-Benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.